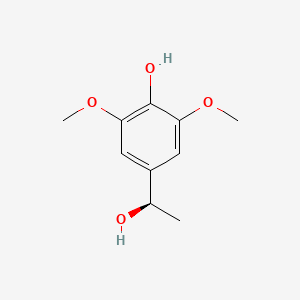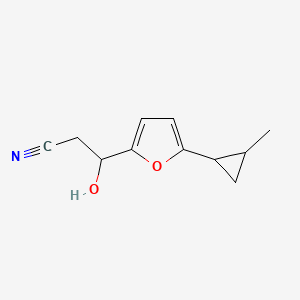
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile is a complex organic compound that features a furan ring substituted with a 2-methylcyclopropyl group and a hydroxypropanenitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile typically involves the formation of the furan ring followed by the introduction of the 2-methylcyclopropyl group and the hydroxypropanenitrile moiety. One common method involves the reaction of a furan derivative with a cyclopropyl-containing reagent under specific conditions to introduce the 2-methylcyclopropyl group. The hydroxypropanenitrile moiety can be introduced through a subsequent reaction involving a nitrile and a hydroxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The furan ring and the hydroxypropanenitrile moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-3-(5-(2-methylcyclopropyl)furan-2-yl)propanenitrile: shares similarities with other furan derivatives such as 5-(Furan-3-yl)-2-methylpent-1-en-3-one and other substituted furan compounds.
Uniqueness
- The presence of the 2-methylcyclopropyl group and the hydroxypropanenitrile moiety makes this compound unique compared to other furan derivatives. This unique structure contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-hydroxy-3-[5-(2-methylcyclopropyl)furan-2-yl]propanenitrile |
InChI |
InChI=1S/C11H13NO2/c1-7-6-8(7)10-2-3-11(14-10)9(13)4-5-12/h2-3,7-9,13H,4,6H2,1H3 |
InChI-Schlüssel |
BEVORGFJRDIXIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2=CC=C(O2)C(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)
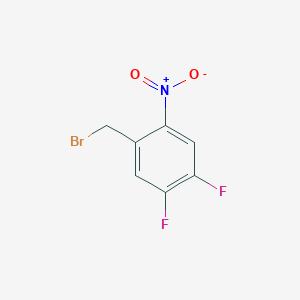
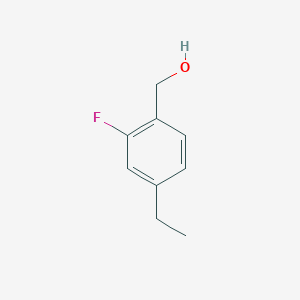

![[3-(methoxymethyl)cyclobutyl]urea,Mixtureofdiastereomers](/img/structure/B13599506.png)
![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)
![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599518.png)
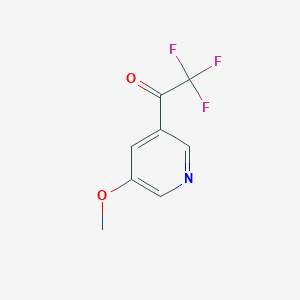
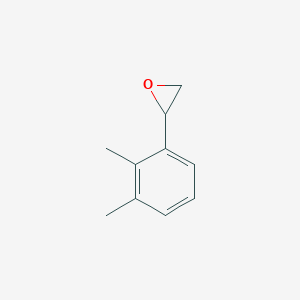
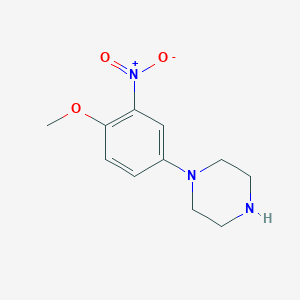
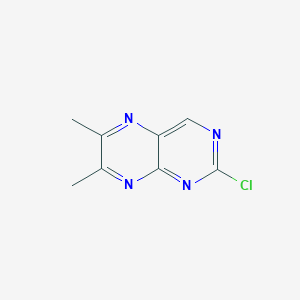
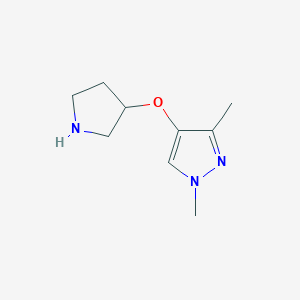
amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
